1-(3,4-dimethylphenyl)-4-methyl-7-((pyridin-2-ylmethyl)thio)-1H-pyrazolo[3,4-d]pyridazine
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Overview
Description
1-(3,4-dimethylphenyl)-4-methyl-7-((pyridin-2-ylmethyl)thio)-1H-pyrazolo[3,4-d]pyridazine is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-d]pyridazine core substituted with a 3,4-dimethylphenyl group, a methyl group, and a pyridin-2-ylmethylthio group.
Mechanism of Action
Target of Action
Similar compounds have been shown to have significant antiproliferative effects on various cancer cell lines . These compounds are often designed to interact with specific molecules that are expressed and have critical roles in cancer cells .
Mode of Action
It’s suggested that similar compounds could induce apoptosis of cancer cells in a concentration-dependent manner . This is often achieved by interacting with the target molecules in such a way that it disrupts their normal function, leading to cell death .
Biochemical Pathways
It’s known that similar compounds can arrest the cell cycle at the g1 phase . This prevents the cell from entering the S phase, where DNA replication occurs, thereby inhibiting cell proliferation .
Result of Action
The result of the compound’s action is the inhibition of cell proliferation, as evidenced by its antiproliferative activity against various cancer cell lines . In particular, one study found that a similar compound was more potent than the positive control with IC50 values of 1.53 ± 0.46, 1.11 ± 0.34 and 1.98 ± 1.27 μM, respectively .
Preparation Methods
The synthesis of 1-(3,4-dimethylphenyl)-4-methyl-7-((pyridin-2-ylmethyl)thio)-1H-pyrazolo[3,4-d]pyridazine typically involves multi-step organic reactionsCommon reaction conditions include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Chemical Reactions Analysis
1-(3,4-dimethylphenyl)-4-methyl-7-((pyridin-2-ylmethyl)thio)-1H-pyrazolo[3,4-d]pyridazine undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Coupling Reactions: Suzuki-Miyaura coupling is a common method to form carbon-carbon bonds in the presence of palladium catalysts.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown promise in inhibiting certain biological pathways, making it a candidate for drug development.
Medicine: Research indicates potential anticancer properties, as it can induce apoptosis in cancer cells.
Industry: It may be used in the development of new materials with specific properties.
Comparison with Similar Compounds
When compared to similar compounds, 1-(3,4-dimethylphenyl)-4-methyl-7-((pyridin-2-ylmethyl)thio)-1H-pyrazolo[3,4-d]pyridazine stands out due to its unique substitution pattern and biological activity. Similar compounds include:
1-aryl-3-(pyridin-2-ylmethyl)thio derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities.
Pyrazolo[3,4-d]pyridazine derivatives: These compounds have the same core but different substituents, which can affect their chemical reactivity and applications.
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)-4-methyl-7-(pyridin-2-ylmethylsulfanyl)pyrazolo[3,4-d]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5S/c1-13-7-8-17(10-14(13)2)25-19-18(11-22-25)15(3)23-24-20(19)26-12-16-6-4-5-9-21-16/h4-11H,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSXZMCNXVLKCPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(N=NC(=C3C=N2)C)SCC4=CC=CC=N4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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